molecular formula C10H9ClN4O B6115867 3-[(3-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol

3-[(3-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B6115867
M. Wt: 236.66 g/mol
InChI Key: PEOAWMHKZMKUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chlorophenyl group attached to an amino group, which is further connected to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 3-chloroaniline with 6-methyl-1,2,4-triazin-5-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under controlled conditions. The product is then purified using techniques such as crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
  • 3-[(4-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
  • 2-[(3-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Uniqueness

3-[(3-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

3-(3-chloroanilino)-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-6-9(16)13-10(15-14-6)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOAWMHKZMKUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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